An In-depth Technical Guide to the Physicochemical Properties of 2-(methylamino)-N-phenethylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(methylamino)-N-phenethylbenzamide
Foreword
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. This guide provides a detailed examination of 2-(methylamino)-N-phenethylbenzamide, a compound of interest within medicinal chemistry. Due to the nascent stage of research into this specific molecule, direct experimental data is limited. Therefore, this document serves a dual purpose: to present available data on structurally analogous compounds and to provide a robust framework of established experimental protocols for the comprehensive characterization of the title compound. This approach ensures that researchers are equipped with both a theoretical foundation and a practical guide for their investigations.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Chemical Structure:
Caption: Chemical structure of 2-(methylamino)-N-phenethylbenzamide.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(methylamino)-N-phenethylbenzamide |
| Molecular Formula | C16H18N2O |
| Molecular Weight | 254.33 g/mol |
| Canonical SMILES | CNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
| InChI Key | (Predicted) |
Predicted and Analog-Derived Physicochemical Properties
In the absence of direct experimental data for 2-(methylamino)-N-phenethylbenzamide, we can infer likely properties from the closely related analog, N-phenethylbenzamide, and computational models. It is critical to underscore that these are predictions and must be experimentally verified.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value / Analog Data | Significance in Drug Development |
| Melting Point (°C) | ~117-118 (for N-phenethylbenzamide)[1][2] | Purity assessment, solid-state stability, and formulation considerations (e.g., hot-melt extrusion). |
| Boiling Point (°C) | ~439 (Predicted for N-phenethylbenzamide)[1][2] | Relevant for purification by distillation, though less so for solid dosage forms. |
| pKa | Amine: ~4-5 (aromatic amine), Amide: ~14-15[1][2] | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | ~3.4 (Predicted for a similar structure)[3] | A key indicator of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Predicted to be poorly soluble[2] | Directly impacts bioavailability; a primary hurdle for oral drug delivery. |
Synthesis Pathway
The synthesis of 2-(methylamino)-N-phenethylbenzamide can be approached through established amidation reactions. A common and effective method involves the reaction of a suitable carboxylic acid derivative with an amine. One potential route is the reaction of 2-(methylamino)benzoic acid with phenethylamine.[4] A more common laboratory and industrial synthesis involves the Schotten-Baumann reaction between an acyl chloride and an amine.[2][4]
Caption: Proposed synthesis pathway for 2-(methylamino)-N-phenethylbenzamide.
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and establish a definitive physicochemical profile, a series of standardized experiments are required. The following protocols are presented as a guide for the empirical determination of key parameters.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing the bioavailability of orally administered drugs.[5] Low solubility is a frequent challenge in drug development.[5]
Protocol: Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method, while time-consuming, is considered the "gold standard" for determining thermodynamic solubility due to its reliability for poorly soluble compounds.[6]
-
Preparation: Add an excess amount of 2-(methylamino)-N-phenethylbenzamide to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4). The presence of solid material is essential to ensure saturation.[6]
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: It is crucial to ensure that the solute is pure and that the analytical method is reliable and reproducible.[7]
Determination of Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity and is a strong predictor of its ADME properties.[8]
Protocol: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[9]
-
Preparation: Prepare a stock solution of the compound in either water or n-octanol. Add a known volume of this stock solution to a flask containing pre-saturated n-octanol and pre-saturated water.
-
Partitioning: Shake the flask vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely.
-
Sampling: Carefully collect samples from both the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC.[10]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Chemical Stability Assessment
Evaluating the chemical stability of a new drug substance is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[11][12]
Protocol: ICH-Guided Stability Study
This protocol is based on the guidelines from the International Council for Harmonisation (ICH).[11]
-
Sample Preparation: Place accurately weighed samples of 2-(methylamino)-N-phenethylbenzamide into vials suitable for long-term storage.
-
Storage Conditions: Store the samples under various conditions as stipulated by ICH guidelines. For a small molecule, typical long-term storage is 25°C/60% relative humidity, with accelerated conditions at 40°C/75% relative humidity.[13]
-
Time Points: Test the samples at predetermined intervals. For a 12-month study, this would typically be at 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.[11]
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the parent compound (e.g., by HPLC) to determine if its concentration has decreased.
-
Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradation products that have formed.
-
-
Evaluation: The purpose is to establish a re-test period for the drug substance based on the collected data.[11]
Spectroscopic Characterization
While not strictly a physicochemical property, spectroscopic data is vital for structural confirmation and is a key component of a comprehensive characterization package.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons, their chemical environments, and neighboring protons.
-
¹³C NMR: Will identify the number of unique carbon atoms in the molecule. The amide carbonyl carbon typically appears around 165 ppm.[14]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the N-H stretch of the amine and amide, and the C=O stretch of the amide.
Conclusion and Future Directions
The physicochemical profile of 2-(methylamino)-N-phenethylbenzamide, while not yet experimentally defined, can be predicted with a reasonable degree of confidence based on its structural motifs and data from analogous compounds. It is anticipated to be a lipophilic molecule with poor aqueous solubility, characteristics that present both challenges and opportunities in drug development. The immediate and necessary next step is the synthesis of a pure sample of the compound to enable the rigorous experimental validation of these predicted properties. The protocols outlined in this guide provide a clear and robust roadmap for this essential characterization work. A thorough understanding of its solubility, lipophilicity, and stability will be the critical first step in unlocking the therapeutic potential of this promising molecule.
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